molecular formula C15H9F3N4O3 B2729908 (Z)-3-(2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one CAS No. 325480-13-5

(Z)-3-(2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one

Cat. No. B2729908
CAS RN: 325480-13-5
M. Wt: 350.257
InChI Key: JADXQMDKKMLHSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-(2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one, also known as NTI, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. NTI belongs to the category of indolin-2-one derivatives and has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Mechanism of Action

The mechanism of action of (Z)-3-(2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one is not fully understood. However, studies have suggested that (Z)-3-(2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one exerts its biological effects through the inhibition of various enzymes and signaling pathways. For example, (Z)-3-(2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. (Z)-3-(2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one has also been found to inhibit the activity of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB), which are signaling pathways involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
(Z)-3-(2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one has been found to exhibit various biochemical and physiological effects. Studies have shown that (Z)-3-(2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one can induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. (Z)-3-(2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one has also been found to inhibit the production of inflammatory mediators, which suggests that it may have anti-inflammatory properties. In addition, (Z)-3-(2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one has been found to inhibit the replication of several viruses, which makes it a potential candidate for the development of antiviral drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of using (Z)-3-(2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one in lab experiments is its potent biological activity. (Z)-3-(2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one has been found to exhibit anti-cancer, anti-inflammatory, and antiviral properties, which makes it a versatile compound for various research applications. Another advantage of using (Z)-3-(2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one is its synthetic accessibility. (Z)-3-(2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one can be synthesized using a simple and efficient method, which makes it readily available for research purposes.
However, there are also some limitations to using (Z)-3-(2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one in lab experiments. One limitation is its potential toxicity. Although (Z)-3-(2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one has been found to exhibit potent biological activity, it may also have toxic effects on cells and tissues. Another limitation is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on (Z)-3-(2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one. One direction is to further investigate its mechanism of action. Although studies have suggested that (Z)-3-(2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one exerts its biological effects through the inhibition of various enzymes and signaling pathways, the exact mechanism of action is not fully understood. Another direction is to explore its potential use in combination therapy. (Z)-3-(2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one may have synergistic effects when used in combination with other anti-cancer or antiviral drugs. Finally, future research can focus on optimizing the synthesis method of (Z)-3-(2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one to improve its yield and purity.

Synthesis Methods

The synthesis of (Z)-3-(2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with indolin-2-one in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to (Z)-3-(2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one by cyclization. The yield of (Z)-3-(2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one can be improved by optimizing the reaction conditions, such as the reaction time and temperature.

Scientific Research Applications

(Z)-3-(2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one has been extensively investigated for its potential use in scientific research. One of its most promising applications is in the field of cancer research. Studies have shown that (Z)-3-(2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. (Z)-3-(2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one has been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Another area of research where (Z)-3-(2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one has shown promising results is in the field of viral infections. (Z)-3-(2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one has been found to inhibit the replication of several viruses, including HIV-1, HCV, and influenza A virus. This makes (Z)-3-(2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one a potential candidate for the development of antiviral drugs.

properties

IUPAC Name

3-[[2-nitro-4-(trifluoromethyl)phenyl]diazenyl]-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N4O3/c16-15(17,18)8-5-6-11(12(7-8)22(24)25)20-21-13-9-3-1-2-4-10(9)19-14(13)23/h1-7,19,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPADCIHVFHIGGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(2-(2-nitro-4-(trifluoromethyl)phenyl)hydrazono)indolin-2-one

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